Cas no 42310-45-2 (2,4-Diamino-5-pyrimidinemethano)

2,4-Diamino-5-pyrimidinemethano 化学的及び物理的性質
名前と識別子
-
- (2,4-DIAMINOPYRIMIDIN-5-YL)METHANOL
- 2,4-DIAMINO-5-PYRIMIDINEMETHANOL
- C5H8N4O
- 2,3-DIMETHYLPHENYLTHIOUREA
- 2,4-diamino-5-hydroxymethylpyrimidine
- 5-Pyrimidinemethanol,2,4-diamino
- 2,4-Diamino-5-(hydroxymethyl)pyrimidine
- 5-Hydroxymethyl-2,4-pyrimidinediamine
- NSC165500
- A6912
- 42310-45-2
- MFCD06410821
- AKOS006295608
- AB24931
- NSC-165500
- CS-0045836
- EN300-396107
- SCHEMBL7560692
- W-202731
- 2,4-Diamino-5-pyrimidinemethano
- DTXSID40304352
- FT-0646216
- MMDZZHAZMNJFMW-UHFFFAOYSA-N
- AC-26609
- AMY11071
-
- MDL: MFCD06410821
- インチ: 1S/C5H8N4O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9)
- InChIKey: MMDZZHAZMNJFMW-UHFFFAOYSA-N
- SMILES: C1=C(CO)C(=N)NC(=N)N1
計算された属性
- 精确分子量: 140.07000
- 同位素质量: 140.07
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 5
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 9
- トポロジー分子極性表面積: 98A^2
- XLogP3: -0.8
じっけんとくせい
- 密度みつど: 1.486
- Boiling Point: 502°Cat760mmHg
- フラッシュポイント: 257.4°C
- PSA: 98.05000
- LogP: 0.29570
2,4-Diamino-5-pyrimidinemethano Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396107-0.1g |
(2,4-diaminopyrimidin-5-yl)methanol |
42310-45-2 | 95.0% | 0.1g |
$66.0 | 2025-03-16 | |
Enamine | EN300-396107-0.05g |
(2,4-diaminopyrimidin-5-yl)methanol |
42310-45-2 | 95.0% | 0.05g |
$42.0 | 2025-03-16 | |
TRC | D534210-100mg |
2,4-Diamino-5-pyrimidinemethano |
42310-45-2 | 100mg |
$603.00 | 2023-05-18 | ||
TRC | D534210-25mg |
2,4-Diamino-5-pyrimidinemethano |
42310-45-2 | 25mg |
$173.00 | 2023-05-18 | ||
Aaron | AR00C1FO-100mg |
2,4-Diamino-5-pyrimidinemethanol |
42310-45-2 | 95% | 100mg |
$116.00 | 2025-02-11 | |
TRC | D534210-500mg |
2,4-Diamino-5-pyrimidinemethano |
42310-45-2 | 500mg |
$ 3000.00 | 2023-09-07 | ||
Aaron | AR00C1FO-5g |
2,4-Diamino-5-pyrimidinemethanol |
42310-45-2 | 95% | 5g |
$1047.00 | 2023-12-14 | |
Aaron | AR00C1FO-1g |
2,4-Diamino-5-pyrimidinemethanol |
42310-45-2 | 95% | 1g |
$377.00 | 2025-02-11 | |
1PlusChem | 1P00C17C-50mg |
2,4-Diamino-5-pyrimidinemethanol |
42310-45-2 | 95% | 50mg |
$111.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116476-100mg |
2,4-Diamino-5-pyrimidinemethanol |
42310-45-2 | 97% | 100mg |
¥1299.00 | 2024-05-14 |
2,4-Diamino-5-pyrimidinemethano 関連文献
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
2,4-Diamino-5-pyrimidinemethanoに関する追加情報
Introduction to 2,4-Diamino-5-pyrimidinemethano (CAS No. 42310-45-2)
2,4-Diamino-5-pyrimidinemethano, identified by its Chemical Abstracts Service (CAS) number 42310-45-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that are widely recognized for their biological activity and structural versatility. Pyrimidines are fundamental components of nucleic acids, making them indispensable in biological systems, and derivatives of pyrimidine have been extensively explored for their pharmacological properties.
The structural motif of 2,4-Diamino-5-pyrimidinemethano features two amino groups at the 2- and 4-positions of the pyrimidine ring, with a methano group at the 5-position. This specific arrangement imparts unique reactivity and functional potential, making it a valuable scaffold for the development of novel bioactive molecules. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various therapeutic areas. 2,4-Diamino-5-pyrimidinemethano has emerged as a key intermediate in the synthesis of compounds with potential applications in oncology, immunology, and anti-viral therapies. Its ability to serve as a precursor for more complex structures has made it a favorite among medicinal chemists seeking to design molecules with enhanced efficacy and selectivity.
One of the most compelling aspects of 2,4-Diamino-5-pyrimidinemethano is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, particularly cancer. By targeting specific kinases, inhibitors derived from 2,4-Diamino-5-pyrimidinemethano can modulate cellular processes and potentially induce therapeutic effects. Recent studies have demonstrated the efficacy of pyrimidine-based kinase inhibitors in preclinical models, highlighting the importance of this compound as a lead structure.
The synthesis of 2,4-Diamino-5-pyrimidinemethano involves multi-step organic transformations that require precise control over reaction conditions. The compound is typically prepared through condensation reactions involving appropriate precursors such as malononitrile and urea derivatives. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize yield and purity. These synthetic strategies not only enhance the accessibility of the compound but also facilitate the introduction of structural modifications necessary for drug development.
From a computational chemistry perspective, 2,4-Diamino-5-pyrimidinemethano has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. High-resolution crystal structures of complexes formed between this compound and its binding partners have provided valuable insights into its mechanism of action. These structural insights have guided the design of next-generation analogs with improved pharmacokinetic properties and reduced off-target effects.
The pharmacological profile of 2,4-Diamino-5-pyrimidinemethano derivatives has been extensively evaluated in vitro and in vivo. Preclinical studies have revealed promising results in terms of antitumor activity, immune modulation, and antiviral effects. For instance, certain derivatives have demonstrated potent inhibition of Janus kinases (JAKs), which are involved in inflammatory responses and hematopoiesis. This has opened up new avenues for treating autoimmune diseases and leukemias.
The development pipeline for 2,4-Diamino-5-pyrimidinemethano based compounds is rapidly evolving. Several pharmaceutical companies are currently engaged in clinical trials to assess their safety and efficacy in human patients. The growing body of evidence supporting the therapeutic potential of these compounds underscores their significance as candidates for future drug candidates. As research progresses, it is anticipated that additional applications will be uncovered, further solidifying the role of 2,4-Diamino-5-pyrimidinemethano as a cornerstone in medicinal chemistry.
The future directions for research on 2,4-Diamino-5-pyrimidinemethano include exploring novel synthetic routes to improve scalability and cost-effectiveness. Additionally, there is a strong focus on developing greener synthetic methodologies that minimize waste generation and reduce environmental impact. Collaborative efforts between academia and industry are essential to accelerate these initiatives and bring innovative treatments to patients worldwide.
In conclusion,2,4-Diamino-5-pyrimidinemethano (CAS No. 42310-45-2) represents a versatile scaffold with significant potential in drug discovery. Its unique structural features make it an ideal candidate for generating bioactive molecules with therapeutic applications across multiple disease areas. As research continues to uncover new insights into its biology and chemistry, this compound is poised to play an increasingly important role in shaping the future landscape of pharmaceutical innovation.
42310-45-2 (2,4-Diamino-5-pyrimidinemethano) Related Products
- 7730-23-6((4-aminopyrimidin-5-yl)methanol)
- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)
- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)
- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)
- 2248399-84-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)
- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)
- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)
- 1806758-09-7(Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate)
